

Cross-reactivity profile of "4-Amino-N,N-dimethylbenzamide" derivatives in kinase assays

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Compound of Interest

Compound Name: 4-Amino-N,N-dimethylbenzamide

Cat. No.: B1296905

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Navigating the Kinase Cross-Reactivity of Benzamide Derivatives: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of small molecule inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of a series of benzamide derivatives in kinase assays. Due to the limited availability of comprehensive public data on **"4-Amino-N,N-dimethylbenzamide"** derivatives, this report utilizes experimental data from a closely related class of compounds: 4-(Arylaminomethyl)benzamide derivatives. This information serves as a valuable surrogate for understanding the potential kinase interaction landscape of this structural class.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activity of a selection of 4-(Arylaminomethyl)benzamide derivatives against a panel of eight receptor tyrosine kinases. The data, derived from a study by S. A. F. Rostom et al., showcases the percentage of kinase activity inhibition at a 10 nM concentration of the respective compounds.[\[1\]](#)

Compound ID	EGFR	HER-2	HER-4	IGF1R	InsR	KDR (VEGFR2)	PDGF R α	PDGF R β
10	65%	28%	75%	35%	21%	48%	45%	38%
11	91%	45%	88%	42%	33%	35%	55%	48%
13	92%	52%	90%	48%	38%	42%	62%	55%
18	48%	22%	68%	28%	18%	25%	67%	58%
20	55%	25%	72%	32%	24%	32%	77%	65%
22	21%	15%	45%	18%	12%	16%	35%	28%
24	35%	18%	55%	22%	15%	22%	42%	35%
28k	42%	20%	65%	25%	16%	28%	48%	41%
28l	38%	16%	62%	23%	14%	26%	46%	39%

Experimental Protocols

The kinase inhibition data presented was obtained using the following methodology:

In Vitro Kinase Inhibition Assay (Kinase-Glo Plus)[\[1\]](#)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP correlates with kinase activity.

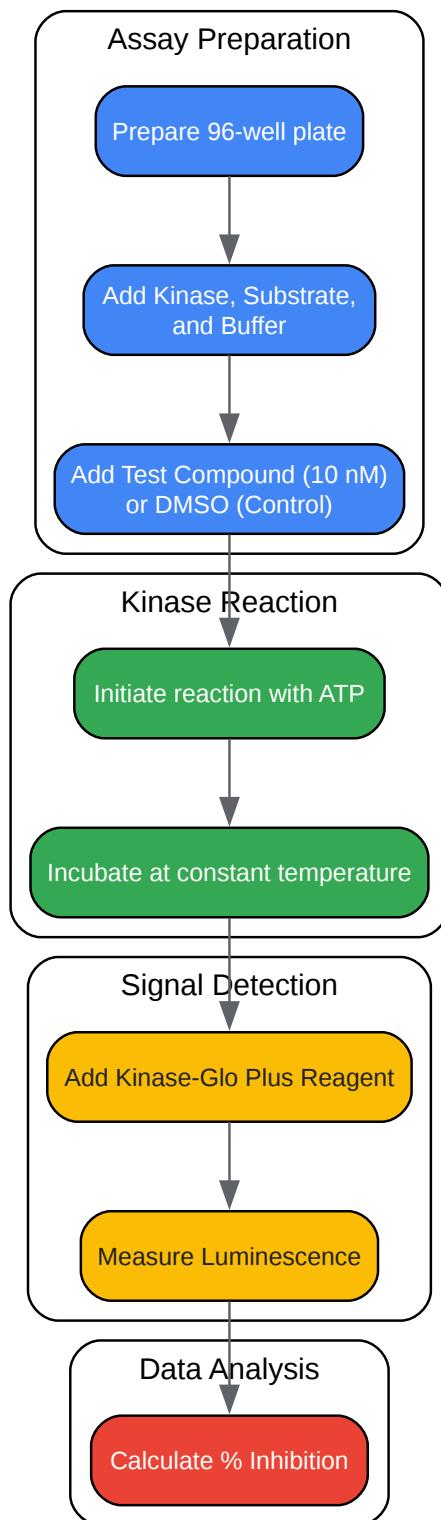
- Materials:
 - Recombinant human tyrosine kinases (EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFR α , PDGFR β)
 - Test compounds (4-(Arylaminomethyl)benzamide derivatives)
 - Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)
 - ATP

- Appropriate kinase substrates
- Assay buffer
- 96-well plates
- Procedure:
 - The test compounds were dissolved in DMSO to create stock solutions.
 - In a 96-well plate, the recombinant kinase, the appropriate substrate, and the assay buffer were added to each well.
 - The test compounds were added to the wells at a final concentration of 10 nM. Control wells containing DMSO without the test compound were also prepared.
 - The kinase reaction was initiated by the addition of ATP.
 - The plate was incubated at a controlled temperature for a specified period to allow the kinase reaction to proceed.
 - Following incubation, the Kinase-Glo® Plus reagent was added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based reaction that generates a luminescent signal.
 - The luminescence was measured using a plate reader.
 - The percentage of kinase inhibition was calculated by comparing the luminescence signal of the wells containing the test compounds to the control wells.

Signaling Pathways and Experimental Workflow

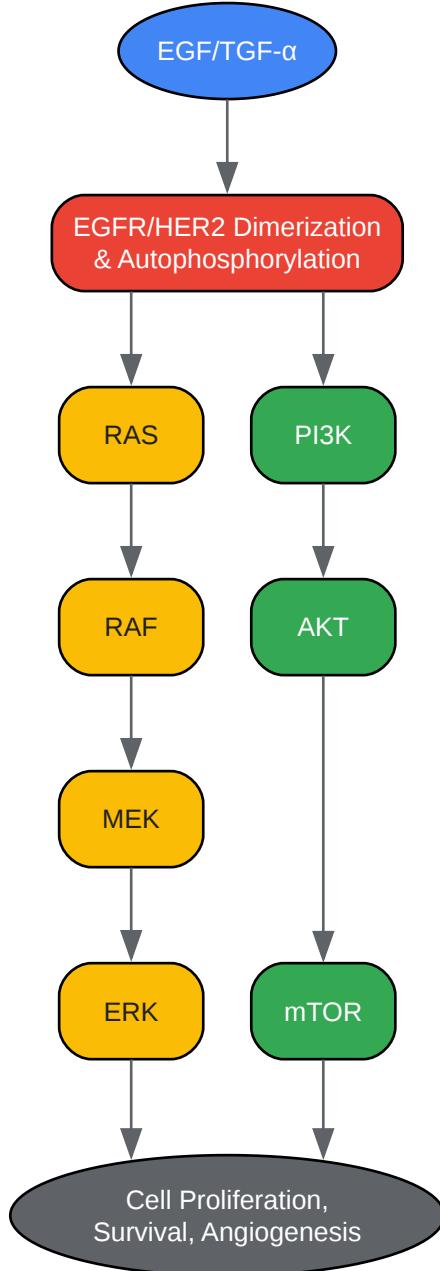
To provide a broader context for the presented data, the following diagrams illustrate the key signaling pathways of the targeted kinases and the experimental workflow.

Experimental Workflow: Kinase-Glo Assay

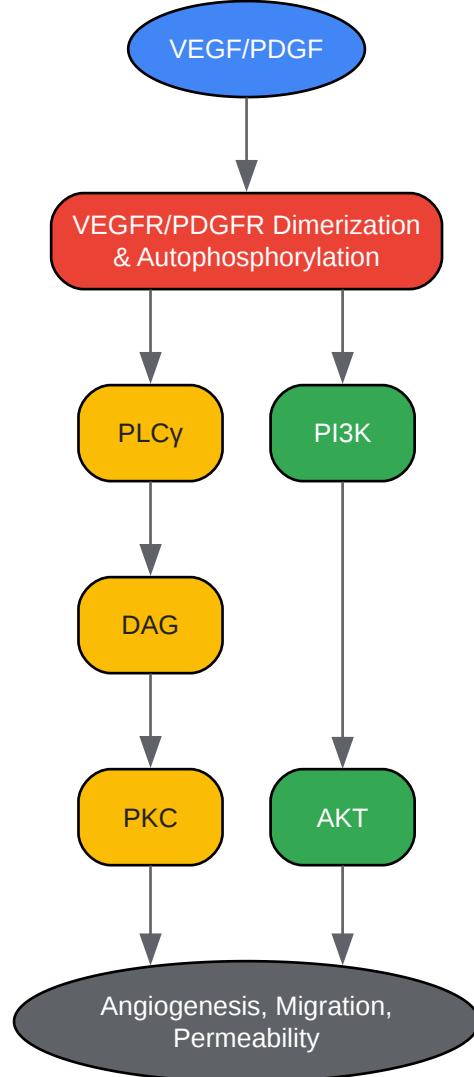
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Experimental Workflow for Kinase Inhibition Assay

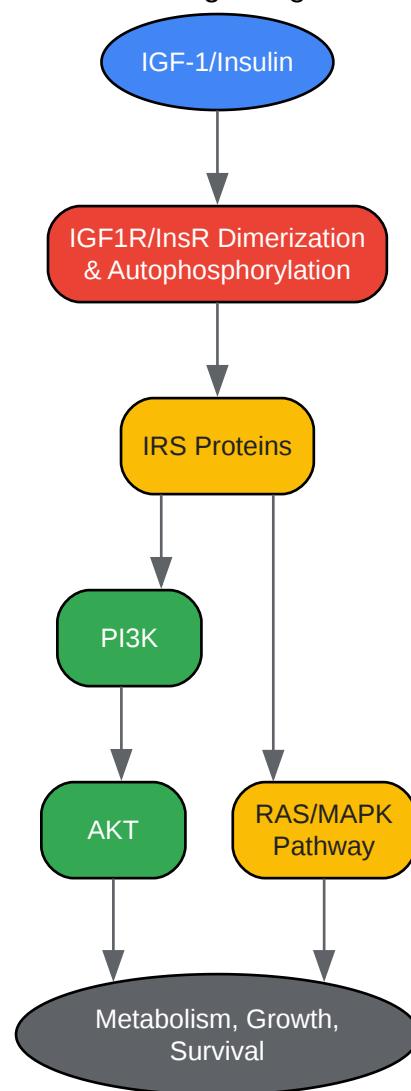
EGFR/HER2 Signaling Pathway



VEGFR/PDGFR Signaling Pathway



IGF1R/InsR Signaling Pathway

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References

- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC

[pmc.ncbi.nlm.nih.gov]

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